![molecular formula C16H9BrN2OS B1308069 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1308069.png)
2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated thiophene ring, a phenyl group, and a furan ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitrile group or reduce the double bonds in the molecule.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-chlorophenyl(phenyl)methanone
- **2-[(E)-[(2-hydroxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
Uniqueness
2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C16H9BrN2OS |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H |
InChI Key |
QOMDXWCOZAMXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


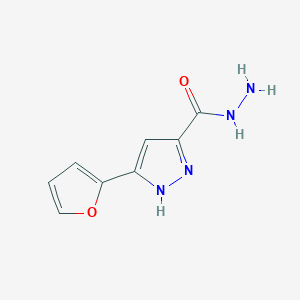

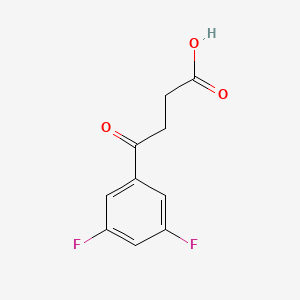
![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
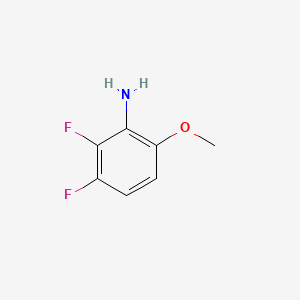
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
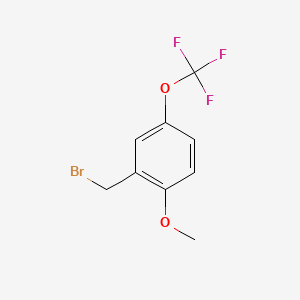
![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
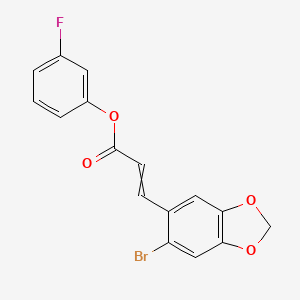
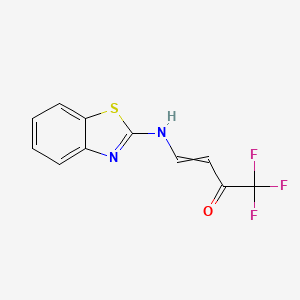
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308028.png)
